Methionylglycine
Overview
Description
Methionylglycine is a dipeptide composed of the amino acids methionine and glycine. It is often studied for its potential role in biochemical processes and protein synthesis. This compound may have implications in nutritional supplements and therapeutic treatments due to the essential nature of methionine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methionylglycine can be synthesized through peptide synthesis methods. One common approach involves the coupling of methionine and glycine using peptide bond formation techniques. The reaction typically requires the activation of the carboxyl group of methionine, which can be achieved using reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) in the presence of a coupling agent like N-hydroxysuccinimide .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, including the use of enzymes or microbial fermentation. These methods can offer higher yields and specificity compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Methionylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: this compound can be hydrolyzed in the presence of dinuclear palladium (II) complexes with benzodiazine bridging ligands.
Oxidation: The sulfur-containing methionine residue in this compound can be oxidized using oxidizing agents such as hydrogen peroxide or performic acid.
Substitution: this compound can undergo substitution reactions where the amino or carboxyl groups are modified using various reagents.
Major Products Formed
The major products formed from these reactions include hydrolyzed peptides, oxidized methionine derivatives, and substituted peptide analogs .
Scientific Research Applications
Methionylglycine has a wide range of scientific research applications:
Chemistry: It is used in studies involving peptide synthesis and hydrolysis reactions.
Biology: this compound is studied for its role in protein synthesis and its potential as a nutritional supplement.
Medicine: The compound is explored for its therapeutic potential, particularly in treatments involving methionine supplementation.
Industry: This compound is used in the production of flavor enhancers and other food additives
Mechanism of Action
Methionylglycine exerts its effects primarily through its involvement in protein synthesis. The methionine residue in the compound is essential for the initiation of protein synthesis in cells. This compound can also act as a substrate for enzymes involved in peptide bond formation and hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Glycylmethionine: Another dipeptide composed of glycine and methionine, but with the order of amino acids reversed.
Methionylalanine: A dipeptide composed of methionine and alanine.
Methionylserine: A dipeptide composed of methionine and serine.
Uniqueness
Methionylglycine is unique due to its specific sequence of methionine followed by glycine, which may confer distinct biochemical properties compared to other dipeptides. Its potential role in nutritional supplements and therapeutic treatments highlights its importance in various fields of research .
Properties
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOHLNCNYLGICT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864512 | |
Record name | Methionylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methionyl-Glycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028973 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7403-12-5, 14486-03-4 | |
Record name | NSC400385 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC88865 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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